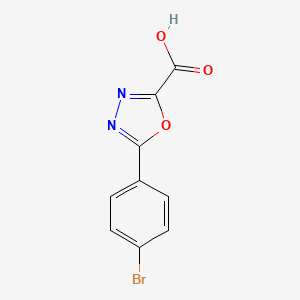

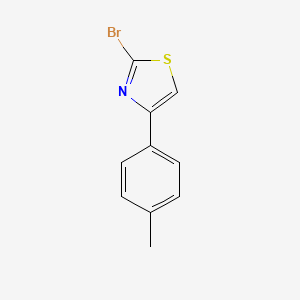

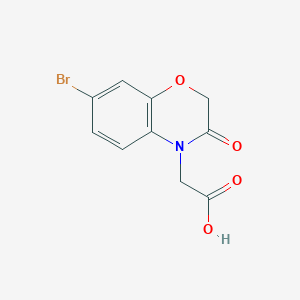

![molecular formula C8H4BrF3N2 B1519266 2-溴-6-(三氟甲基)咪唑并[1,2-a]吡啶 CAS No. 1135282-92-6](/img/structure/B1519266.png)

2-溴-6-(三氟甲基)咪唑并[1,2-a]吡啶

描述

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound “2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a specific derivative of this class .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular formula of “2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is C8H4BrF3N2, and its molecular weight is 265.03 .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .科学研究应用

生物活性分子的合成

该化合物是合成各种生物活性分子的前体。 其结构对于创造具有抗病毒、抗溃疡、抗菌、抗癌、抗真菌和抗结核性质的化合物至关重要 。特别是三氟甲基增强了这些分子的生物活性,使其成为治疗用途的有效药物。

镇静剂和抗焦虑药的开发

咪唑并[1,2-a]吡啶,包括 2-溴-6-(三氟甲基)的衍生物,是开发镇静剂和抗焦虑药的关键。 值得注意的是,像佐匹克隆和阿尔匹登这样的药物含有这种部分,这对于它们的 CNS 抑制活性至关重要 。

心力衰竭药物

咪唑并[1,2-a]吡啶的结构基序也存在于心力衰竭药物中,例如奥普立酮。 2-溴-6-(三氟甲基)基团的存在可能有助于此类药物的药理学功效 。

细胞周期蛋白依赖性激酶抑制剂

在癌症研究中,该化合物的衍生物已被探索为细胞周期蛋白依赖性激酶 (CDK) 抑制剂。 这些抑制剂可以通过干扰细胞周期进程来阻止癌细胞的增殖 。

钙通道阻滞剂

钙通道阻滞剂对于治疗各种心血管疾病很重要。 当咪唑并[1,2-a]吡啶核心被整合到药物中时,它可以调节钙通道,从而影响血管的收缩和扩张 。

GABA A 受体调节剂

具有咪唑并[1,2-a]吡啶结构的化合物,包括 2-溴-6-(三氟甲基),正在研究它们作为 GABA A 受体调节剂的潜力。 这些调节剂可能在治疗焦虑、癫痫和失眠方面具有治疗应用 。

材料科学应用

除了药物化学之外,该化合物的结构特性在材料科学中也很有用。 它可以有助于开发具有特定电子或光学特性的新材料 。

环境友好的合成方法

该化合物在开发更环保的合成方法方面也很重要。 例如,已经开发了使用干介质的微波辅助有机反应来合成咪唑并[1,2-a]吡啶,这些反应更快、更清洁,并且可以产生高产率,而无需溶剂或催化剂 。

作用机制

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are typically functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine with its targets.

Biochemical Pathways

The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 26503 , which could potentially influence its bioavailability.

Result of Action

It is known that imidazo[1,2-a]pyridines can cause respiratory irritation, skin irritation, and serious eye irritation .

Action Environment

It is known that the compound should be stored in a well-ventilated place and kept in a tightly closed container .

安全和危害

未来方向

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, these compounds could be useful in developing more effective compounds for treating various diseases, including cancer .

属性

IUPAC Name |

2-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-4-14-3-5(8(10,11)12)1-2-7(14)13-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHFDHQEFBAXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234202 | |

| Record name | 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1135282-92-6 | |

| Record name | 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

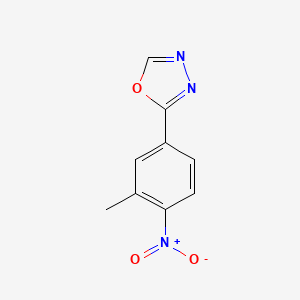

![4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1,3(8),9-triene-5,7,14-trione](/img/structure/B1519184.png)

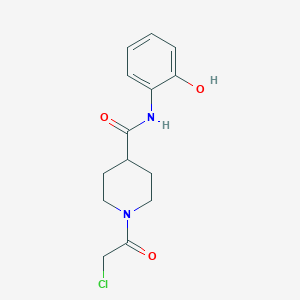

![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)

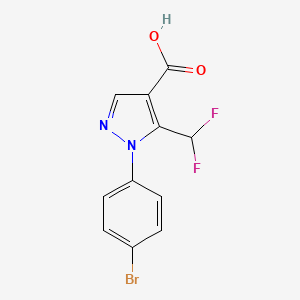

![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)

![1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1519196.png)